2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Description
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a heterocyclic molecule featuring:
- A pyrimidine core substituted with an amino group at position 4 and a thiophene-2-sulfonyl moiety at position 3.
- A sulfanyl (-S-) linker at position 2 of the pyrimidine, connecting to an ethanone group.
- A piperazine ring at the ethanone terminus, substituted with a 2-fluorophenyl group at position 2.
The thiophene sulfonyl group may enhance metabolic stability, while the 2-fluorophenyl substituent could modulate lipophilicity and binding affinity .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S3/c21-14-4-1-2-5-15(14)25-7-9-26(10-8-25)17(27)13-31-20-23-12-16(19(22)24-20)32(28,29)18-6-3-11-30-18/h1-6,11-12H,7-10,13H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFJEBNKPRQZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The 2-fluorophenyl group on the piperazine distinguishes the target compound from analogs. Key comparisons include:
Key Findings :
Pyrimidine Core Modifications
The target’s pyrimidine ring is functionalized with a rare thiophene-2-sulfonyl group , contrasting with other derivatives:
Key Findings :
- The thiophene sulfonyl group in the target compound may improve stability compared to simpler sulfonyl groups (e.g., benzene sulfonyl in ) due to thiophene’s aromatic heterocyclic nature.
- Amino groups on pyrimidine (as in the target) are associated with hydrogen-bonding interactions in receptor pockets .
Linker and Chain Variations
The sulfanyl (-S-) linker and ethanone chain in the target compound differ from alkyl or amide linkers in analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
